NU7026

Overview

Description

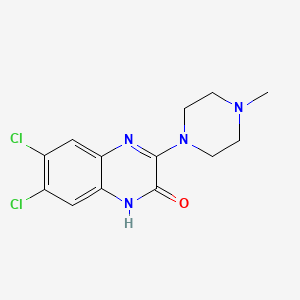

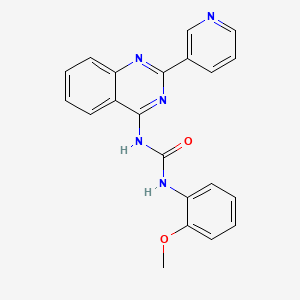

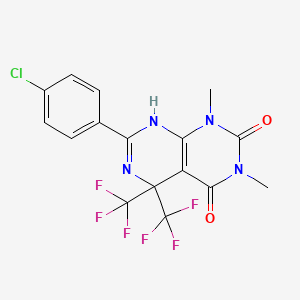

NU7026, also known as 2-(morpholin-4-yl)-benzo[h]chromen-4-one, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. By inhibiting DNA-PK, this compound has been shown to enhance the cytotoxicity of DNA-damaging agents and sensitize cells to radiation, making it a valuable tool in cancer research and therapy .

Mechanism of Action

Target of Action

NU7026, also known as 2-(Morpholin-4-yl)-benzo[h]chromen-4-one, DNA-PK Inhibitor II, or NU-7026, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway .

Mode of Action

This compound interacts with DNA-PK, inhibiting its activity . This inhibition disrupts the NHEJ DNA repair pathway, which is essential for repairing DNA double-strand breaks . By inhibiting DNA-PK, this compound sensitizes cells to chemo- or radio-therapy agents, leading to increased DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NHEJ DNA repair pathway . DNA-PK, the target of this compound, plays a crucial role in this pathway. When DNA-PK is inhibited by this compound, the NHEJ pathway’s ability to repair DNA double-strand breaks is compromised .

Pharmacokinetics

Following intravenous administration to mice at 5 mg/kg, this compound undergoes rapid plasma clearance . This rapid clearance is largely attributed to extensive metabolism . The bioavailability of this compound following interperitoneal and oral administration is 20% and 15%, respectively .

Result of Action

The inhibition of DNA-PK by this compound leads to a variety of molecular and cellular effects. It potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia . This compound also increases the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing . Furthermore, it sensitizes human cancer cell lines to DNA double-strand break-inducing therapy by inducing cell cycle arrest at the G2/M phase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in sensitizing cells to radiation suggests that its action can be enhanced in a radiotherapy context . .

Biochemical Analysis

Biochemical Properties

NU7026 is a potent inhibitor of DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It interacts with DNA-PK in an ATP-competitive manner, inhibiting its activity and thereby influencing the repair of DNA double-strand breaks . This compound is also reported to inhibit PI3K, another enzyme involved in cellular signaling .

Cellular Effects

This compound has been shown to sensitize cells to radiation and chemotherapy, leading to increased DNA damage and cell death . It enhances the cytotoxicity of DNA double-strand break inducing therapy in acute leukemia cells . Furthermore, this compound has been reported to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting DNA-PK, a key player in the NHEJ pathway of DNA repair . By suppressing DNA-PK activity in the presence of DNA double-strand breaks, this compound potentiates ATM/p53 signaling, leading to enhanced p53-dependent antitumor activity in tumor cells .

Temporal Effects in Laboratory Settings

In vitro studies have shown that a minimum this compound exposure of 4 hours in combination with 3 Gy radiation is required for a significant radiosensitization effect in CH1 human ovarian cancer cells . Following intravenous administration to mice, this compound undergoes rapid plasma clearance, largely attributed to extensive metabolism .

Dosage Effects in Animal Models

In animal models, this compound has been shown to undergo rapid plasma clearance following intravenous administration at a dose of 5 mg/kg . The pharmacokinetic simulations predict that this compound will have to be administered four times per day at 100 mg/kg in order to obtain the drug exposure required for radiosensitization .

Metabolic Pathways

This compound is involved in the DNA repair pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway. The compound undergoes multiple hydroxylations, and a glucuronide conjugate of a bis-hydroxylated metabolite represents the major excretion product in urine .

Transport and Distribution

Following administration, this compound is rapidly cleared from the plasma, largely due to extensive metabolism . The compound undergoes multiple hydroxylations, indicating that it is metabolized extensively before excretion .

Subcellular Localization

As an inhibitor of DNA-PK, this compound is likely to be localized in the nucleus where DNA-PK and the NHEJ pathway operate

Preparation Methods

NU7026 can be synthesized through a series of chemical reactions involving the formation of the benzo[h]chromen-4-one core structure and subsequent functionalization with a morpholine group. The synthetic route typically involves the following steps:

Formation of the benzo[h]chromen-4-one core: This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.

Functionalization with morpholine: The benzo[h]chromen-4-one core is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholin-4-yl group

Chemical Reactions Analysis

NU7026 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the morpholine ring, where various substituents can be introduced.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or enzymes for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are hydroxylated or reduced derivatives of this compound .

Scientific Research Applications

NU7026 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to sensitize cancer cells to DNA-damaging agents and radiation therapy. .

Genome Editing: This compound has been shown to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing by inhibiting the NHEJ pathway.

Radiation Biology: this compound is used to study the mechanisms of DNA repair and the effects of radiation on cells.

Drug Development: This compound is used as a lead compound in the development of new DNA-PK inhibitors for therapeutic applications.

Comparison with Similar Compounds

NU7026 is unique in its high selectivity and potency as a DNA-PK inhibitor. Similar compounds include:

Wortmannin: Another PI3K inhibitor that also inhibits DNA-PK, but with lower selectivity and higher toxicity.

KU-0060648: A more recent DNA-PK inhibitor with improved selectivity and potency compared to this compound.

This compound stands out due to its high selectivity for DNA-PK over other kinases, making it a valuable tool for studying DNA repair mechanisms and developing targeted cancer therapies .

Properties

IUPAC Name |

2-morpholin-4-ylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZALUTXUZPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432010 | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-35-5 | |

| Record name | 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)benzo(h)chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-7026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NU7026, and how does it exert its effects?

A1: this compound specifically targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a crucial enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway. [, , , ] By inhibiting DNA-PKcs activity, this compound disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks (DSBs) within the cell. [, , , , ]

Q2: What are the downstream consequences of DNA-PKcs inhibition by this compound?

A2: Inhibition of DNA-PKcs by this compound leads to several downstream effects, primarily related to impaired DNA repair:

- Increased DNA damage: this compound treatment results in the accumulation of unrepaired DSBs, as evidenced by increased γH2AX foci formation. [, , , , ]

- Cell cycle arrest: Cells treated with this compound often exhibit G2/M cell cycle arrest, preventing progression into mitosis with damaged DNA. [, , , , ]

- Increased apoptosis: The accumulation of DSBs and sustained cell cycle arrest can trigger apoptosis, a form of programmed cell death. [, , , , , ]

- Sensitization to DNA-damaging agents: this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs, particularly those inducing DSBs. [, , , , , ]

Q3: Can inhibiting DNA-PK with this compound impact other DNA repair pathways?

A5: While this compound primarily targets DNA-PK, research suggests that it may indirectly influence other DNA repair pathways like homologous recombination (HR) by altering the kinetics of DNA repair protein recruitment and potentially leading to the accumulation of DSBs that overwhelm the HR pathway. [, ]

Q4: Are there alternative mechanisms of action for this compound beyond DNA-PK inhibition?

A6: Although primarily recognized as a DNA-PK inhibitor, some studies suggest this compound might impact other cellular processes. For example, it has been shown to influence the nuclear export of the androgen receptor in prostate cancer cells, potentially through direct or indirect interactions with DNA-PK. [] Additionally, this compound may impact lipid raft-associated DNA-PK complexes, influencing cell growth and morphology. [] These findings require further investigation to fully elucidate the underlying mechanisms.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C16H15NO3, and its molecular weight is 269.29 g/mol.

Q6: Is there information available about the spectroscopic data for this compound?

A6: The research papers provided do not include detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound influence its activity and selectivity?

A7: The provided research primarily focuses on this compound itself, with limited exploration of structural analogs or structure-activity relationship (SAR) studies. Therefore, detailed information about the impact of specific structural modifications on this compound's activity, potency, and selectivity is not available within these papers.

Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?

A8: Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in various cancer types, including:

- Gastric cancer []

- Colorectal cancer []

- Leukemia [, , , , , ]

- Neuroblastoma []

- Lung cancer [, , , ]

- Breast cancer []

- Myeloma []

Q9: What are the potential benefits of combining this compound with other cancer therapies?

A11: Combining this compound with other DNA-damaging agents like radiotherapy or chemotherapy drugs like chlorambucil, busulfan, or melphalan has shown synergistic effects in preclinical studies. [, , , , , ] This combination strategy aims to enhance the therapeutic efficacy while potentially reducing the required doses and minimizing off-target toxicity.

Q10: Are there any known mechanisms of resistance to this compound?

A12: While the provided research doesn't specifically address resistance mechanisms to this compound, it highlights the complexity of DNA repair pathways and the potential for compensatory mechanisms. One study observed that inhibiting c-abl with imatinib or nilotinib led to increased DNA-PK activation, suggesting a potential compensatory mechanism that might contribute to resistance. [] Further research is needed to fully understand resistance mechanisms to this compound and develop strategies to overcome them.

Q11: What are the limitations of this compound as a potential therapeutic agent?

A11: Despite its promising preclinical activity, there are challenges associated with translating this compound into clinical practice:

Q12: What are the future research directions for this compound?

A12: Future research should focus on:

- Stability and formulation: Research is needed to optimize the formulation of this compound to improve its stability, solubility, and bioavailability for potential clinical use. []

- Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine its pharmacokinetic properties and optimize dosing regimens. []

- Toxicology and safety: Comprehensive toxicology studies are essential to establish the safety profile of this compound, including potential long-term effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)